molecular formula C24H27N3O2 B2841100 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide CAS No. 2034250-80-9

3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide

Cat. No.: B2841100
CAS No.: 2034250-80-9
M. Wt: 389.499
InChI Key: MJDMHHCXWSMKKZ-UHFFFAOYSA-N
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Description

3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is a complex organic compound characterized by its unique structural components, including a methoxynaphthalene moiety and a pyridinyl-pyrrolidine group. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide typically involves multi-step organic reactions. A common synthetic route includes:

    Formation of the Methoxynaphthalene Intermediate: Starting with naphthalene, a methoxy group is introduced via electrophilic aromatic substitution using methanol and a suitable catalyst.

    Synthesis of the Pyridinyl-Pyrrolidine Intermediate: Pyridine and pyrrolidine are reacted under conditions that promote the formation of a pyridinyl-pyrrolidine structure, often involving reductive amination.

    Coupling Reaction: The methoxynaphthalene intermediate is coupled with the pyridinyl-pyrrolidine intermediate using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine to form the final propanamide compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The methoxy group in the naphthalene ring can undergo oxidation to form a hydroxyl group, potentially leading to further oxidation products.

    Reduction: The amide group can be reduced to an amine under strong reducing conditions, such as with lithium aluminum hydride.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).

Major Products

    Oxidation: Hydroxylated derivatives of the naphthalene ring.

    Reduction: Amino derivatives of the propanamide.

    Substitution: Halogenated or other substituted aromatic compounds.

Scientific Research Applications

3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory, analgesic, or anticancer activities.

Mechanism of Action

The mechanism of action of 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide is not fully understood but is believed to involve:

    Molecular Targets: Potential targets include enzymes, receptors, or ion channels.

    Pathways: The compound may modulate signaling pathways involved in inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Similar Compounds

    3-(2-Hydroxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide: Similar structure but with a hydroxyl group instead of a methoxy group.

    3-(2-Methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)butanamide: Similar structure but with a butanamide instead of a propanamide.

Uniqueness

The presence of the methoxy group in the naphthalene ring and the specific arrangement of the pyridinyl-pyrrolidine moiety confer unique chemical properties and potential biological activities to 3-(2-methoxynaphthalen-1-yl)-N-((1-(pyridin-2-yl)pyrrolidin-2-yl)methyl)propanamide, distinguishing it from its analogs.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

3-(2-methoxynaphthalen-1-yl)-N-[(1-pyridin-2-ylpyrrolidin-2-yl)methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O2/c1-29-22-13-11-18-7-2-3-9-20(18)21(22)12-14-24(28)26-17-19-8-6-16-27(19)23-10-4-5-15-25-23/h2-5,7,9-11,13,15,19H,6,8,12,14,16-17H2,1H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJDMHHCXWSMKKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=CC=CC=C2C=C1)CCC(=O)NCC3CCCN3C4=CC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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